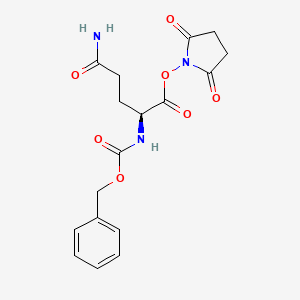

Z-Gln-OSu

描述

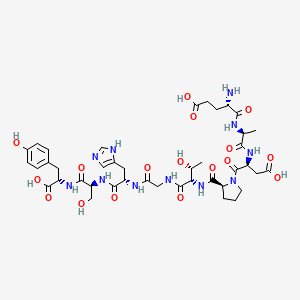

Z-Gln-OSu: , also known as N-Carbobenzoxy-L-glutaminyl-N-hydroxysuccinimide ester, is a derivative of the amino acid glutamine. This compound is widely used in peptide synthesis due to its ability to form stable amide bonds. It is characterized by its molecular formula C₁₇H₁₉N₃O₇ and a molecular weight of 377.35 g/mol .

科学研究应用

Chemistry: Z-Gln-OSu is extensively used in the synthesis of peptides and peptide-based drugs. Its ability to form stable amide bonds makes it a preferred reagent in solid-phase peptide synthesis.

Medicine: this compound is employed in the development of prodrugs and targeted drug delivery systems. Its stability and reactivity make it suitable for conjugating therapeutic agents to specific biomolecules.

Industry: In the industrial sector, this compound is used in the production of biocompatible materials and hydrogels. These materials have applications in tissue engineering and regenerative medicine .

作用机制

Target of Action

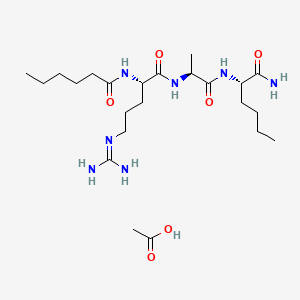

Z-Glutaminylglycine (Z-Gln-OSu) is primarily targeted by transglutaminases . Transglutaminases are a family of enzymes that catalyze the post-translational modification of proteins by inserting an isopeptide bond within or between polypeptide chains . They catalyze the acyl transfer reaction between the γ-carboxyamide group of peptide-bound glutamine residues and a variety of primary amines, particularly the ε-amino group of lysine .

Mode of Action

In the presence of microbial transglutaminase (MTG), hydroxylamine is incorporated into Z-Glutaminylglycine to form Z-glutamylhydroxamate-glycine . This reaction is facilitated by the transglutaminase enzyme, which uses Z-Glutaminylglycine as the amine acceptor substrate and hydroxylamine as the amine donor .

Biochemical Pathways

The action of Z-Glutaminylglycine is closely related to the glutamine metabolic pathway . Glutaminolysis controls the process of converting glutamine into tricarboxylic acid (TCA) cycle metabolites through the regulation of multiple enzymes . Glutaminases, which show the importance as the very first step in this process, regulate the conversion of glutamine into glutamate .

Result of Action

The result of Z-Glutaminylglycine’s action is the formation of Z-glutamylhydroxamate-glycine, a colored complex with iron (III) that is detectable at 525 nm . This reaction is significant as it is highly stable and also resistant to mechanical and proteolytic degradation .

Action Environment

The action of Z-Glutaminylglycine is influenced by environmental factors such as pH and temperature, as these can affect enzyme activity and stability. For instance, the microbial transglutaminase assay kit, which uses Z-Glutaminylglycine, contains a lyophilized TRIS buffer with a pH of 6.0 . This suggests that a neutral to slightly acidic environment may be optimal for the action of Z-Glutaminylglycine. Additionally, storage conditions can impact the stability of Z-Glutaminylglycine, with recommendations for storage at 2-8°C .

生化分析

Biochemical Properties

Z-Gln-OSu is a protected form of the amino acid glutamine . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is complex and multifaceted, often involving the formation of stable amide bonds . The exact enzymes and proteins it interacts with can vary depending on the specific biochemical context.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by modulating biochemical reactions, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, glutamine, the base amino acid in this compound, has been shown to inhibit inflammation, oxidative stress, and apoptosis, and ameliorate hyperoxic lung injury in neonatal rats .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, in the context of transglutaminase-mediated protein modification, this compound participates in an acyl transfer reaction between the γ-carboxiamide group of glutamine and the ε-amino group of lysine residues to form a stable amide bond .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, glutamine metabolism, which this compound is a part of, has been shown to play a crucial role in cell biosynthesis and bioenergetics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gln-OSu typically involves the reaction of N-Carbobenzoxy-L-glutamine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反应分析

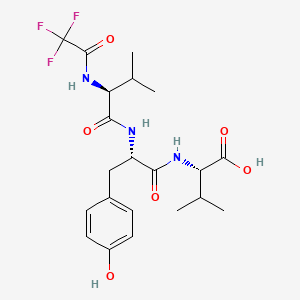

Types of Reactions: Z-Gln-OSu primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is replaced by various nucleophiles. This makes it a valuable reagent in peptide synthesis, where it facilitates the formation of peptide bonds .

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Solvents: Organic solvents such as dichloromethane, dimethylformamide, and acetonitrile are typically used.

Conditions: Reactions are usually carried out at room temperature or slightly elevated temperatures to enhance the reaction rate.

Major Products: The major products formed from these reactions are peptides and peptide derivatives, which are crucial in various biological and chemical applications .

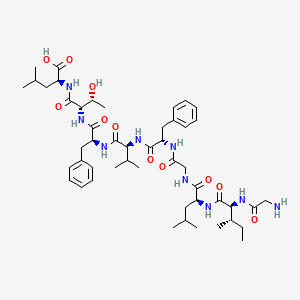

相似化合物的比较

Z-Gln-Asn-OH: Another derivative of glutamine, used in peptide synthesis.

Z-Gln-Gly-OEt: A glutamine derivative used in the synthesis of peptide esters.

Z-Gln-OMe: A methyl ester derivative of glutamine, used in various chemical reactions.

Uniqueness: Z-Gln-OSu is unique due to its high reactivity and stability, making it an ideal reagent for peptide synthesis. Its ability to form stable amide bonds with a wide range of nucleophiles sets it apart from other similar compounds .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O7/c18-13(21)7-6-12(16(24)27-20-14(22)8-9-15(20)23)19-17(25)26-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,18,21)(H,19,25)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAADPWIOJORBEB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CCC(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CCC(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679833 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-[(benzyloxy)carbonyl]-L-glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34078-85-8 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-[(benzyloxy)carbonyl]-L-glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。